molecular formula C10H5F3N2 B15246226 2,4-Difluoro-5-(2-fluorophenyl)pyrimidine

2,4-Difluoro-5-(2-fluorophenyl)pyrimidine

Cat. No.: B15246226
M. Wt: 210.15 g/mol
InChI Key: KSJJJSHNIPYKAY-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both fluorine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2-fluorophenyl)pyrimidine typically involves the reaction of 2-fluorobenzonitrile with difluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-fluorobenzonitrile with a difluoropyrimidine boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, making the compound useful in the treatment of diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2-fluorophenyl)pyrimidine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds and advanced materials .

Properties

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

2,4-difluoro-5-(2-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H5F3N2/c11-8-4-2-1-3-6(8)7-5-14-10(13)15-9(7)12/h1-5H

InChI Key

KSJJJSHNIPYKAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)F

Origin of Product

United States

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